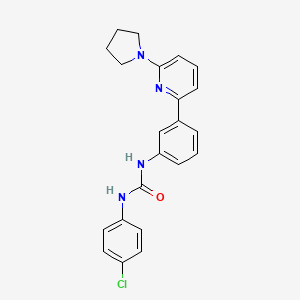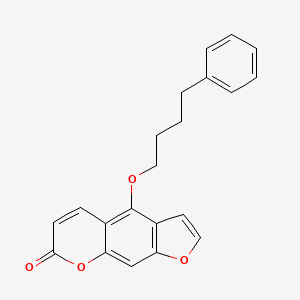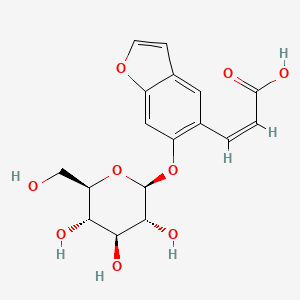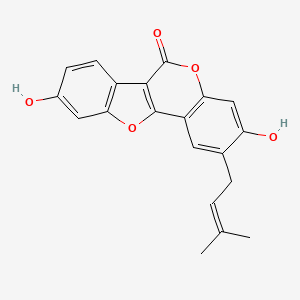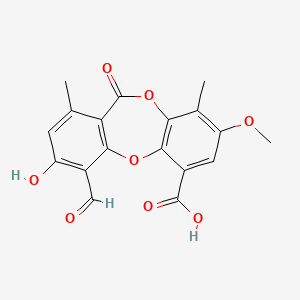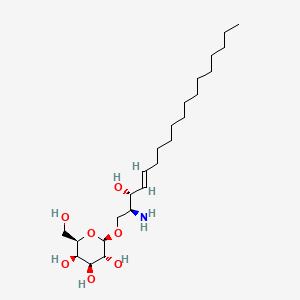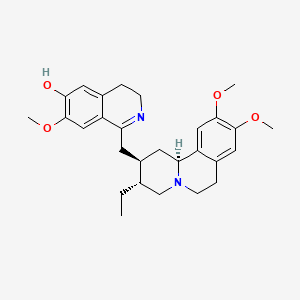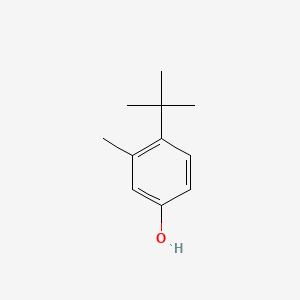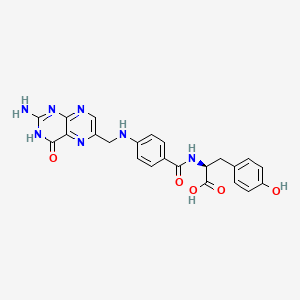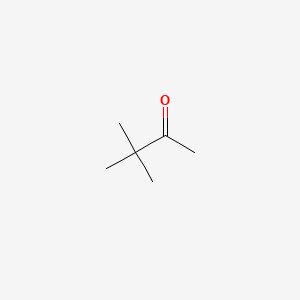
松油醇
描述
Pinacolone, also known as 3,3-dimethyl-2-butanone, is an important ketone in organic chemistry . It is a colorless liquid with a slight peppermint or camphor-like odor .
Synthesis Analysis
Pinacolone can be produced by the pinacol rearrangement, which occurs by protonation of pinacol (2,3-dimethylbutane-2,3-diol) . Industrially, it is made by the hydrolysis of 4,4,5-trimethyl-1,3-dioxane, which is the product of isoprene and formaldehyde via the Prins reaction .Molecular Structure Analysis
The molecular formula of Pinacolone is C6H12O . It has a molecular weight of 100.159 Da and a monoisotopic mass of 100.088814 Da . The structure of Pinacolone includes a total of 18 bonds, 6 non-H bonds, 1 multiple bond, 1 double bond, and 1 ketone .Chemical Reactions Analysis
Pinacolone is produced via a 1,2-rearrangement of pinacol via carbon group migration to produce a ketone, often with acid catalysis . The rearrangement is regioselective, with the major or only product derived from the rearrangement of the more stable carbocation .Physical And Chemical Properties Analysis
Pinacolone is a colorless liquid with a density of 0.801 g cm−3 . It has a melting point of -52 °C and a boiling point of 103 to 106 °C . It is soluble in alcohol, ether, and ketone .科学研究应用
Semipinacol Rearrangement Reactions
Pinacolone plays a crucial role in semipinacol rearrangement reactions . This process is an exceptionally useful methodology in the synthesis of β-functionalized ketones, creation of quaternary carbon centers, and construction of challenging carbocycles . Recent breakthroughs in novel electrophiles, tandem processes, and enantioselective catalytic transformations have further enriched the toolbox of this chemistry .
Pinacol Rearrangement Reactions
The pinacol rearrangement is an intramolecular dehydration reaction of 1,2-diols to pinacolones under acid catalysis . This reaction plays a significant role in organic synthesis as it allows for the conversion of 1,2-diols into carbonyl compounds, specifically pinacolones . These pinacolones serve as crucial building blocks in the synthesis of various compounds with diverse applications in the chemical industry .
Agricultural Pesticides
Pinacolones are important intermediates in the organic chemical industry, finding applications in diverse areas such as agricultural pesticides . They are used in the synthesis of various pesticides that help protect crops from pests and diseases .
Medicines
Pinacolones also find applications in the field of medicine . They are used as intermediates in the synthesis of various pharmaceutical compounds .
Dyes
In the dye industry, pinacolones are used as intermediates in the production of various dyes . These dyes are used in a wide range of applications, from textiles to food coloring .
Biologically Active Products
Pinacolone acts as an intermediate for biologically active products such as antibacterial, antifungal, antiviral, and antituberculous products . These products play a crucial role in the healthcare industry .
Synthesis of Novel Sulfonamide Derivatives
Pinacolone fragments have been introduced into chesulfamide to design and synthesize novel sulfonamide derivatives . These derivatives have potential applications in the development of new fungicides with high efficiency .
作用机制
Target of Action
Pinacolone, a carbonyl compound, primarily targets 1,2-diols in organic chemistry . The compound interacts with these diols during the Pinacol rearrangement, a well-known organic transformation .
Mode of Action
The mode of action of Pinacolone involves a series of steps known as the Pinacol rearrangement . This process occurs under acidic conditions and involves the conversion of a 1,2-diol to a carbonyl compound . The rearrangement begins with the protonation of one of the hydroxyl groups, leading to the formation of a carbocation . Subsequently, an alkyl group from the adjacent carbon migrates to the carbocation center . This rearrangement step is driven by the relative stability of the resultant oxonium ion .
Biochemical Pathways
The Pinacol rearrangement is a key biochemical pathway involving Pinacolone . This reaction occurs with a variety of fully substituted 1,2-diols and involves the formation of a carbenium ion intermediate that subsequently undergoes a rearrangement . The first generated intermediate, an α-hydroxycarbenium ion, rearranges through a 1,2-alkyl shift to produce the carbonyl compound .
Result of Action
The result of Pinacolone’s action is the conversion of a 1,2-diol to a carbonyl compound . This transformation, known as the Pinacol rearrangement, is a significant reaction in organic chemistry . The rearrangement involves the loss of one of the hydroxyl groups, the conversion of the other hydroxyl group into a carbonyl, and the shift of an alkyl group .
Action Environment
The action of Pinacolone is influenced by environmental factors such as the presence of strong acids, including mineral acids like sulfuric acid . These acids facilitate the Pinacol rearrangement by promoting the protonation of one of the hydroxyl groups . Additionally, the reaction can also be brought about via the use of Lewis acids . The reaction environment, including the temperature and the solvent used, can also impact the efficiency and the rate of the Pinacol rearrangement .
安全和危害
未来方向
Pinacolone is a precursor to triazolylpinacolone in the synthesis of the fungicide triadimefon and in the synthesis of the herbicide metribuzin . It is also used in the synthesis of natural products and other valuable molecules . The pinacol rearrangement reaction plays a significant role in organic synthesis as it allows for the conversion of 1,2-diols into carbonyl compounds . Future research directions may include the development of green and sustainable synthetic strategies .
属性
IUPAC Name |
3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(7)6(2,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGSXYOJTGTZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021752 | |
| Record name | 3,3-Dimethyl-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light yellow liquid; [CHEMINFO] | |
| Record name | Pinacolone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3187 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
106.1 °C | |
| Record name | 3,3-DIMETHYL-2-BUTANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5210 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
23 °C, 5 °C (41 °F) - closed cup | |
| Record name | Pinacolone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3187 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3,3-DIMETHYL-2-BUTANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5210 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, ether, acetone, carbon tetrachloride, Sol in water (2.44% at 15 °C); soluble in alcohol, ether, acetone, In water, 1.9X10+4 mg/L at 25 °C | |
| Record name | 3,3-DIMETHYL-2-BUTANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5210 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.7229 at 25 °C/25 °C | |
| Record name | 3,3-DIMETHYL-2-BUTANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5210 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
31.5 [mmHg], 31.5 mm Hg at 25 °C | |
| Record name | Pinacolone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3187 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3,3-DIMETHYL-2-BUTANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5210 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Pinacolone | |
Color/Form |
Colorless liquid | |
CAS RN |
75-97-8 | |
| Record name | Pinacolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethyl-2-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinacolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butanone, 3,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3-Dimethyl-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylbutanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PINACOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U1AAG3528 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,3-DIMETHYL-2-BUTANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5210 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-52.5 °C | |
| Record name | 3,3-DIMETHYL-2-BUTANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5210 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of pinacolone?
A1: Pinacolone has the molecular formula C6H12O and a molecular weight of 100.16 g/mol.
Q2: Is there any spectroscopic data available for pinacolone?
A2: While the provided abstracts don't offer specific spectroscopic data, pinacolone's structure can be confirmed through techniques like 1H and 13C NMR, IR spectroscopy, and mass spectrometry.
Q3: What solvents are compatible with pinacolone?
A3: Pinacolone is soluble in many organic solvents, including toluene, tetrahydrofuran (THF), methanol, and dichloromethane. [, , ] Research indicates that greener alternatives like 2,2,5,5-tetramethyltetrahydrofuran (TMTHF), methyl butyrate, ethyl isobutyrate, and methyl pivalate can also be used as solvents for reactions involving pinacolone. []
Q4: How is pinacolone used in the synthesis of other compounds?
A4: Pinacolone is a valuable starting material in organic synthesis. For example, it can be brominated to form α-bromopinacolone, a key intermediate in the synthesis of the fungicide triadimefon. [] It is also used in the synthesis of lithium pinacolone enolate, a strong base widely employed in organic reactions. [, ]
Q5: Can you explain the role of pinacolone in the pinacol-pinacolone rearrangement?
A5: Pinacolone is the product of the pinacol-pinacolone rearrangement, a crucial reaction in organic chemistry where a 1,2-diol (like pinacol) rearranges to a ketone (pinacolone) under acidic conditions. [, , , , , ] The driving force is the formation of a more stable carbocation intermediate.
Q6: What catalysts are commonly used in the pinacol-pinacolone rearrangement of pinacol to pinacolone?
A6: Various catalysts have been explored for this reaction, including Lewis acids like BF3-Et2O [] and solid-supported metal ions (Al2O3, SiO2, ZrO2, AlPO4, zeolite-HY, and Fe(III)). [] Polyphosphoric acid trimethylsilyl ester (PPSE) has also been shown to efficiently promote this rearrangement. []
Q7: What are the major products formed during the pinacol-pinacolone rearrangement catalyzed by solid-supported metal ions?
A7: The main products are pinacolone and 2,3-dimethyl-1,3-butadiene. The selectivity towards these products depends on factors like reaction temperature, the type of support material, the metal ion used, and the catalyst preparation method. []
Q8: Have computational methods been applied to study pinacolone or its reactions?
A8: Yes, density functional theory (DFT) calculations have been used to understand the mechanism and energetics of the pinacol-pinacolone rearrangement. [] Additionally, ab initio MO calculations have been employed to investigate the mechanism of lithium pinacolone enolate addition to benzaldehyde. []
Q9: Can pinacolone form clathrate hydrates?
A9: Yes, pinacolone acts as a large guest molecule and forms structure H (sH) clathrate hydrates. [, , ] These hydrates are stabilized by weak hydrogen bonding interactions between the pinacolone oxygen atom and the water molecules in the hydrate cages. [, ]
Q10: How does the presence of pinacolone affect the equilibrium pressure of methane + water systems forming structure H hydrates?
A10: Adding pinacolone to methane + water systems lowers the equilibrium pressure required for structure H hydrate formation compared to pure methane + water. [] This decrease is attributed to the stabilization effect of the larger pinacolone guest molecule within the hydrate cavities.
Q11: How do functional groups on large molecules like pinacolone influence the equilibrium pressure of structure H hydrates?
A11: Studies show that hydroxyl groups on large guest molecules tend to increase the equilibrium pressure of structure H hydrates, while ketone groups have a negligible impact. [] This suggests that the nature of the functional group on the guest molecule significantly influences the hydrate's stability.
Q12: What is the role of hydrogen bonding between pinacolone and water molecules in clathrate hydrates?
A12: X-ray crystallography and molecular dynamics simulations revealed hydrogen bonding between the pinacolone oxygen atom and water molecules in the sH hydrate. [] This interaction, although weak, contributes to the overall stability of the clathrate hydrate structure.
Q13: How is pinacolone typically quantified?
A13: Gas chromatography is a common method for quantifying pinacolone, especially in environmental samples like soil. [] This method offers good separation, accuracy, sensitivity, and reproducibility. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





